1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2S/c22-18-7-5-17(6-8-18)21(11-1-2-12-21)20(25)23-13-9-16(10-14-24)19-4-3-15-26-19/h3-8,15-16,24H,1-2,9-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQEEXIDAILBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the thiophen-2-yl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the carbonyl group or to convert the nitro group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of new functionalized derivatives
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide typically involves multi-step organic reactions. Initial steps may include the formation of the cyclopentanecarboxamide core followed by the introduction of the 4-chlorophenyl and thiophene substituents. The final product can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.
The compound's biological activity has been investigated in several areas, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.
- Anticancer Potential : Research indicates that compounds with similar structures exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown significant cytotoxic effects on human breast cancer cells (MCF-7).
- Anti-inflammatory Properties : The compound may also act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential therapeutic uses in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of structurally related thiophene compounds. The results indicated that certain modifications enhanced antifungal activity against Candida albicans, significantly reducing adherence and biofilm formation.
Case Study 2: Anticancer Activity
In vitro tests on human liver cancer cells revealed that a structurally similar compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction. These findings suggest that This compound could exhibit similar anticancer effects.
Data Table: Comparison of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibitory effects | 2024 |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(5-hydroxy-3-phenylpentyl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-(5-hydroxy-3-(furan-2-yl)pentyl)cyclopentanecarboxamide
Uniqueness
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-Chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone with substituents that include a chlorophenyl group and a thiophenyl moiety. The presence of hydroxyl and thiophene groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that thiophene derivatives, including the compound , exhibit notable antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess such properties.
Melanogenesis Inhibition
A significant area of research has focused on the compound's ability to inhibit melanogenesis, which is the process of melanin production in skin cells. A related compound, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, demonstrated promising inhibitory effects on mushroom tyrosinase, an enzyme crucial for melanin synthesis. The IC₅₀ values reported were 36.98 µM for monophenolase activity and 146.71 µM for diphenolase activity . This suggests that the target compound may similarly affect melanin production pathways.
Safety Profile
In vitro studies assessing the safety profile of related compounds have indicated low cytotoxicity towards human keratinocytes and fibroblasts. The absence of mutagenicity and phototoxicity further supports the potential application of these compounds in cosmetic formulations aimed at treating hyperpigmentation disorders .
The proposed mechanism of action involves the interaction of the compound with specific enzymes involved in melanin synthesis, such as tyrosinase. By inhibiting these enzymes, the compound can reduce melanin production, which may be beneficial for conditions like hyperpigmentation.
Case Studies
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how should intermediates be validated?
Answer: A multi-step synthesis is typically required, involving:
- Step 1: Functionalization of the cyclopentanecarboxamide core with a 4-chlorophenyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Step 2: Introduction of the thiophene-pentyl-hydroxy side chain through coupling reactions (e.g., Mitsunobu or peptide coupling) .
- Intermediates must be rigorously characterized using:
- 1H/13C NMR to confirm regioselectivity and purity.
- IR spectroscopy to verify carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) groups .
- Mass spectrometry (HRMS) for molecular weight confirmation.
Q. What spectroscopic and crystallographic methods are essential for structural confirmation?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolve absolute stereochemistry and confirm substituent positions. Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratios > 15:1 .
- Solid-state NMR: Validate dynamic behavior in crystalline vs. amorphous phases.
- Polarimetry: Measure specific rotation ([α]D) to assess chiral purity if asymmetric centers are present .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
Answer:
Q. How can contradictions between computational predictions and experimental results be resolved?
Answer: Common discrepancies arise from:
- Solvent effects: Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental conditions .
- Conformational flexibility: Perform molecular dynamics (MD) simulations to sample low-energy conformers overlooked in static DFT models .
- Crystallographic disorder: Re-analyze SCXRD data with Olex2 to detect unresolved disorder in the thiophene or pentyl chains .
Q. What advanced techniques refine electron density topology in crystallographic studies?
Answer:
Q. How do steric and electronic effects of the thiophene moiety influence pharmacological activity?
Answer:
- Steric maps: Generate 3D steric hindrance profiles using molecular docking (AutoDock Vina) to assess binding pocket compatibility.
- π-Stacking assays: Compare thiophene-substituted vs. phenyl analogs via fluorescence quenching to quantify aromatic interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity data across studies?
Answer:
Q. What experimental controls mitigate false positives in receptor-binding assays?
Answer:
- Negative controls: Include analogs with truncated side chains to confirm specificity of the hydroxy-pentyl-thiophene group.
- Orthogonal assays: Validate binding via surface plasmon resonance (SPR) alongside radioligand displacement studies .
Methodological Resources
- Crystallography: SHELX suite for structure solution and refinement .
- Computational chemistry: Multiwfn for electron density analysis , Gaussian for DFT calculations .
- Synthesis protocols: Kanto Reagents catalog for precursor availability (e.g., 1-(4-chlorophenyl)cyclopentanecarboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
